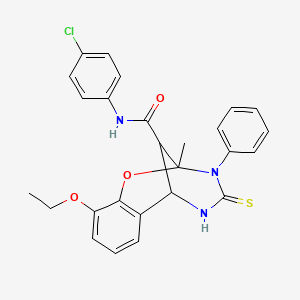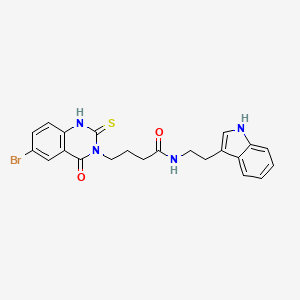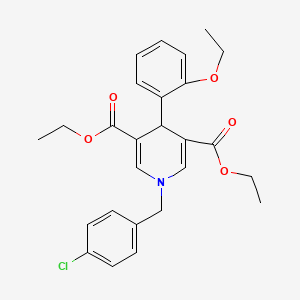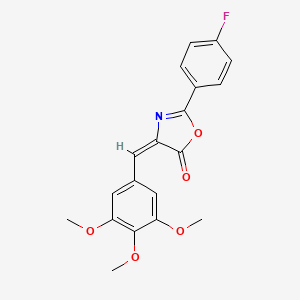![molecular formula C17H19N3O3S2 B11215275 ethyl 4-[4-amino-5-(pyrrolidin-1-ylcarbonyl)-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate](/img/structure/B11215275.png)
ethyl 4-[4-amino-5-(pyrrolidin-1-ylcarbonyl)-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 4-[4-AMINO-5-(PYRROLIDINE-1-CARBONYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL]BENZOATE is a complex organic compound that features a unique combination of functional groups, including an amino group, a pyrrolidine ring, a thiazolidine ring, and an ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[4-AMINO-5-(PYRROLIDINE-1-CARBONYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL]BENZOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolidine ring, which can be synthesized through a multicomponent reaction involving a thiol, an amine, and a carbonyl compound . The pyrrolidine ring can be introduced through cyclization reactions involving appropriate precursors . The final step involves esterification to introduce the ethyl benzoate moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches can be employed to enhance efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions
ETHYL 4-[4-AMINO-5-(PYRROLIDINE-1-CARBONYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .
科学的研究の応用
ETHYL 4-[4-AMINO-5-(PYRROLIDINE-1-CARBONYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL]BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its unique functional groups.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of ETHYL 4-[4-AMINO-5-(PYRROLIDINE-1-CARBONYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL]BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of biological pathways and lead to therapeutic effects .
類似化合物との比較
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in medicinal chemistry.
Thiazolidine derivatives: Known for their diverse biological activities.
Indole derivatives: Widely studied for their antiviral and anticancer properties.
Uniqueness
ETHYL 4-[4-AMINO-5-(PYRROLIDINE-1-CARBONYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL]BENZOATE is unique due to its combination of a pyrrolidine ring, a thiazolidine ring, and an ester group. This combination provides a distinct set of chemical properties and biological activities that are not commonly found in other compounds .
特性
分子式 |
C17H19N3O3S2 |
|---|---|
分子量 |
377.5 g/mol |
IUPAC名 |
ethyl 4-[4-amino-5-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1,3-thiazol-3-yl]benzoate |
InChI |
InChI=1S/C17H19N3O3S2/c1-2-23-16(22)11-5-7-12(8-6-11)20-14(18)13(25-17(20)24)15(21)19-9-3-4-10-19/h5-8H,2-4,9-10,18H2,1H3 |
InChIキー |
HWMTZGMJIDACFH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)N3CCCC3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(2-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11215197.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B11215210.png)
![N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B11215218.png)
![3-(2,4-dichlorophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11215219.png)
![3-[2-(3-Acetylanilino)-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B11215236.png)
![6-(4-bromophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11215258.png)
![methyl 3-[6-[(4-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B11215262.png)



![3-Hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11215284.png)
![4-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11215289.png)
